Cannflavin A

Descripción general

Descripción

Cannflavin A is a prenylated flavonoid found in the Cannabis sativa plant. It is one of the three known cannflavins, the others being Cannflavin B and Cannflavin C. These compounds are distinct from cannabinoids like tetrahydrocannabinol and cannabidiol, as they belong to the flavonoid class of secondary metabolites. This compound was first identified in the 1980s and has since been studied for its potential therapeutic properties, particularly its anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cannflavin A can be synthesized through the prenylation of chrysoeriol, a flavonoid precursor. The process involves the use of specific enzymes that facilitate the addition of a prenyl group to the chrysoeriol molecule. This biosynthetic pathway is unique to the Cannabis sativa plant .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from hemp (Cannabis sativa) using solvents like ethanol. The extracted material is then purified to isolate this compound. Recent advancements have enabled gram-scale preparation of this compound, making it more accessible for research and potential therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions

Cannflavin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound with altered biological activity .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Cannflavin A has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the production of prostaglandins and leukotrienes, which are key mediators in inflammatory processes. Specifically, this compound demonstrates:

- Inhibition of Prostaglandin Production : this compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of pro-inflammatory mediators. In cell-free assays, it exhibited an IC50 value of 1.6–2.4 µM for 5-LOX inhibition .

- Synergistic Effects with Other Compounds : In combination with other cannabinoids, this compound has displayed synergistic anti-inflammatory effects, enhancing its therapeutic potential in treating conditions like arthritis .

Anti-Cancer Potential

Emerging studies have highlighted the cytotoxic effects of this compound on various cancer cell lines:

- Bladder Cancer : In vitro studies demonstrated that this compound can induce apoptosis in bladder cancer cells and reduce cell invasion by 50%. It showed varying degrees of synergy when combined with chemotherapeutic agents like gemcitabine and cisplatin .

- Pancreatic Cancer : this compound's isomer, isocannflavin B, when used alongside radiation therapy, resulted in a significant reduction in tumor size in preclinical models of pancreatic cancer .

Cytoprotective Effects

Recent research has also explored the protective role of this compound against oxidative stress:

- Cell Viability and Lipid Peroxidation : Studies on human keratinocytes revealed that this compound improves cell viability and reduces lipid peroxidation levels, indicating its potential as an antioxidant agent. This effect is particularly relevant in combating ferroptosis, a form of iron-dependent cell death associated with aging and various diseases .

Summary Table of this compound Applications

Mecanismo De Acción

Cannflavin A exerts its effects primarily through the inhibition of enzymes involved in inflammatory pathways. It inhibits the production of prostaglandin E2 by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase. Additionally, this compound has been shown to inhibit transforming growth factor-beta-activated kinase 1, a key player in inflammation-related diseases .

Comparación Con Compuestos Similares

Cannflavin A is unique among flavonoids due to its specific prenylation, which enhances its biological activity. Similar compounds include:

Cannflavin B: Another prenylated flavonoid found in Cannabis sativa, with similar anti-inflammatory properties.

Cannflavin C: Identified later than this compound and B, it also exhibits anti-inflammatory effects.

This compound stands out due to its potent inhibition of prostaglandin E2 production and its potential therapeutic applications in various fields.

Actividad Biológica

Cannflavin A (CFA), a prenylated flavonoid found in Cannabis sativa, has garnered significant attention due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is one of the three primary cannflavins isolated from cannabis, alongside cannflavin B and C. These compounds are characterized by their unique chemical structures that confer specific biological properties. CFA has been shown to exhibit various pharmacological effects, including anti-inflammatory and anti-cancer activities.

1. Inhibition of Kynurenine-3-Monooxygenase (KMO)

Research indicates that this compound inhibits the enzyme KMO, which plays a crucial role in the kynurenine pathway—a metabolic route that can lead to neurotoxic or neuroprotective outcomes depending on the products formed. The inhibition of KMO by CFA has been demonstrated through competitive binding assays, suggesting potential neuroprotective effects by modulating tryptophan metabolism .

2. Induction of Apoptosis in Cancer Cells

CFA has shown promise as an anti-cancer agent. In vitro studies on bladder cancer cell lines revealed that CFA induces apoptosis via the activation of caspase-3, a critical executor of apoptosis. The compound also demonstrated a concentration-dependent reduction in cell viability and invasion capabilities .

Case Studies and Experimental Results

-

Anti-Cancer Properties :

- In a study examining CFA's effects on bladder cancer cells, it was found that CFA reduced cell viability significantly when combined with chemotherapeutic agents like gemcitabine and cisplatin. The results indicated varying degrees of synergistic effects depending on the concentrations used .

- Table 1 summarizes the cytotoxic effects observed:

Treatment Combination Cell Viability Reduction (%) Apoptosis Activation (Caspase-3) This compound (2.5 μM) 50% Yes This compound + Gemcitabine Variable Yes This compound + Cisplatin Variable Yes - Synergistic Effects with Other Cannabinoids :

- Anti-Inflammatory Activity :

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory : Demonstrated inhibition of pro-inflammatory cytokines.

- Antioxidant : Exhibits properties that may protect against oxidative stress.

- Antitumor : Induces apoptosis in cancer cells and reduces invasiveness.

Propiedades

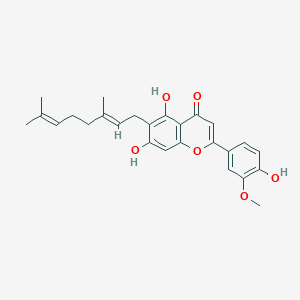

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFICMOCSIQMV-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336952 | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-57-4 | |

| Record name | Cannflavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cannflavin A exert its anti-inflammatory effects?

A: this compound demonstrates anti-inflammatory effects through multiple pathways. Research suggests that it inhibits the production of pro-inflammatory mediators like chemokine (C-X-C motif) ligand 10 (CXCL10), interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in human macrophages by targeting Toll-like receptor 4 (TLR4) signaling. [] Additionally, studies show that this compound can inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, potentially offering therapeutic benefits in neuroinflammatory and neurodegenerative diseases. []

Q2: What is the role of this compound in modulating the TrkB signaling pathway?

A: Research indicates that this compound can interfere with the tropomyosin receptor kinase B (TrkB) signaling pathway. Studies using mouse primary cortical neurons show that this compound can prevent the accumulation of activity-regulated cytoskeleton-associated protein (Arc) upon TrkB stimulation by brain-derived neurotrophic factor (BDNF). [] This interference with TrkB signaling suggests a potential role for this compound in influencing neuronal growth and survival.

Q3: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A: Comprehensive 1H- and 13C-NMR assignments for this compound have been determined using various NMR techniques, including 1H-NMR, 13C-NMR, 1H-1H-COSY, HMQC, and HMBC. These analyses provide detailed structural information about the molecule. []

Q5: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A5: While research on specific formulation strategies for this compound is limited, encapsulation techniques or the use of specific carriers could potentially enhance its stability, solubility, and bioavailability.

Q6: What is the potential of this compound as an anti-inflammatory agent?

A: this compound exhibits potent anti-inflammatory activity in various cell models, particularly by inhibiting the production of pro-inflammatory mediators like prostaglandin E2. [, ] This property makes it a promising candidate for developing novel anti-inflammatory therapies.

Q7: Are there other potential therapeutic applications for this compound?

A: In addition to its anti-inflammatory and potential anticancer properties, this compound has shown neuroprotective effects against amyloid beta-mediated neurotoxicity in PC12 cells. [] This finding suggests potential applications for neurodegenerative diseases.

Q8: Have computational methods been used to study this compound?

A: Yes, molecular docking studies have been employed to investigate the interaction of this compound with its potential targets, such as kynurenine-3-monooxygenase. [] These studies provide insights into the binding modes and molecular interactions that contribute to its biological activity.

Q9: What analytical methods are used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are commonly used for the analysis of this compound in Cannabis sativa extracts. [, , ] Gas chromatography (GC) coupled with MS is employed for analyzing volatile compounds in Cannabis sativa. []

Q10: What are the challenges in studying and developing this compound for therapeutic use?

A: One challenge is the relatively low abundance of this compound in Cannabis sativa plants. [] Developing efficient extraction and purification methods is crucial for obtaining sufficient quantities for research and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.